molecular formula C23H16N2O5S B5085141 5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B5085141
M. Wt: 432.4 g/mol
InChI Key: UJSQPCVHCPENCI-STZFKDTASA-N
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Description

5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as NB-TZTD, is a thiazolidine derivative that has gained attention in the scientific community due to its potential applications in the field of medicine. NB-TZTD is a yellow crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol. This compound is known for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of diseases such as diabetes and cancer.

Mechanism of Action

The mechanism of action of NB-TZTD is primarily attributed to its ability to inhibit PTP1B. PTP1B is an enzyme that plays a key role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, NB-TZTD can improve insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, NB-TZTD has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that NB-TZTD can improve insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, NB-TZTD has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. NB-TZTD has also been shown to activate the AMPK signaling pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.

Advantages and Limitations for Lab Experiments

One of the advantages of NB-TZTD is its ability to inhibit PTP1B, which makes it a promising candidate for the development of new diabetes drugs. Additionally, NB-TZTD has been shown to have anti-cancer properties, which makes it a potential candidate for the development of new cancer drugs. However, one of the limitations of NB-TZTD is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on NB-TZTD. One area of research could focus on the development of new diabetes drugs based on NB-TZTD. Another area of research could focus on the development of new cancer drugs based on NB-TZTD. Additionally, future research could explore the potential applications of NB-TZTD in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

The synthesis of NB-TZTD can be achieved through a multistep process that involves the condensation of 4-nitrobenzaldehyde with 2-hydroxybenzyl alcohol, followed by the addition of thiosemicarbazide and phthalic anhydride. The product is then purified through recrystallization to obtain pure NB-TZTD.

Scientific Research Applications

NB-TZTD has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of diabetes. Studies have shown that NB-TZTD can improve insulin sensitivity and glucose uptake in cells, making it a potential candidate for the development of new diabetes drugs. NB-TZTD has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

(5Z)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5S/c26-22-21(31-23(27)24(22)18-7-2-1-3-8-18)14-17-6-4-5-9-20(17)30-15-16-10-12-19(13-11-16)25(28)29/h1-14H,15H2/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSQPCVHCPENCI-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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